2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one 2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17874196
InChI: InChI=1S/C12H17NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h5,7,9,11,13H,1-4,6,8H2
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one

CAS No.:

Cat. No.: VC17874196

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 2-(azepan-2-yl)-1-(furan-3-yl)ethanone
Standard InChI InChI=1S/C12H17NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h5,7,9,11,13H,1-4,6,8H2
Standard InChI Key HPOTZCBSDJGBKR-UHFFFAOYSA-N
Canonical SMILES C1CCC(NCC1)CC(=O)C2=COC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(azepan-2-yl)-1-(furan-3-yl)ethan-1-one, reflects its bipartite structure:

  • Azepane moiety: A saturated seven-membered ring containing one nitrogen atom at position 2. The azepane ring adopts a chair-like conformation, with the nitrogen’s lone pair contributing to basicity and hydrogen-bonding potential.

  • Furan-3-yl group: An oxygen-containing aromatic heterocycle substituted at the 3-position, distinguishing it from more common 2-substituted furans. The furan’s electron-rich π-system enables electrophilic substitution reactions .

  • Ketone bridge: A carbonyl group (-C=O) links the azepane and furan rings, introducing polarity and sites for nucleophilic addition or reduction.

The canonical SMILES string C1CCC(NCC1)CC(=O)C2=COC=C2 encodes this structure, while the InChIKey HPOTZCBSDJGBKR-UHFFFAOYSA-N provides a unique identifier for database retrieval.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular formulaC₁₂H₁₇NO₂
Molecular weight207.27 g/mol
Hydrogen bond donors1 (azepane NH)
Hydrogen bond acceptors3 (furan O, ketone O)
Topological polar surface area46.2 Ų

The compound’s solubility profile remains uncharacterized experimentally, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its mixed hydrophobic/hydrophilic domains .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Disconnection strategies focus on the ketone bridge:

  • Azepane-furan coupling: A Friedel-Crafts acylation could attach the furan-3-yl group to an azepane-containing acyl chloride .

  • Ring formation: The azepane ring may be constructed via cyclization of ε-amino carbonyl precursors, followed by functionalization.

Stepwise Synthesis

A plausible route, inferred from analogous compounds , involves:

  • Azeptane synthesis: Hexamethyleneimine derivatives undergo oxidation to introduce a ketone at position 2.

  • Furan-3-acetyl chloride preparation: Furan-3-carboxylic acid is converted to its acid chloride using thionyl chloride.

  • Coupling reaction: The acyl chloride reacts with the azepane ketone under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane .

Critical parameters:

  • Solvent choice (aprotic solvents prevent ketone hydration).

  • Temperature control (<0°C minimizes side reactions).

  • Stoichiometric excess of acyl chloride (1.5 equivalents) to drive completion .

Scalability and Industrial Relevance

While no industrial-scale production is documented, continuous flow reactors could enhance yield by improving heat/mass transfer during exothermic coupling steps. Green chemistry principles, such as substituting AlCl₃ with ionic liquid catalysts, may reduce environmental impact .

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The ketone group undergoes typical carbonyl reactions:

  • Grignard addition: Organomagnesium reagents (e.g., CH₃MgBr) yield tertiary alcohols. For example:
    C₁₂H₁₇NO₂ + CH₃MgBr → C₁₃H₂₁NO₂\text{C₁₂H₁₇NO₂ + CH₃MgBr → C₁₃H₂₁NO₂}

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, producing 2-(azepan-2-yl)-1-(furan-3-yl)ethanol.

Heterocycle-Specific Reactions

  • Furan ring: Electrophilic substitution (e.g., nitration, sulfonation) occurs preferentially at the 5-position due to the 3-substituent’s directing effects .

  • Azepane ring: Alkylation at the nitrogen enhances water solubility, while oxidation with KMnO₄ cleaves the ring to form dicarboxylic acids.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the furan ring, enabling diversification for structure-activity relationship studies .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (furan H-5), 6.40 (furan H-4), 3.20 (azepane H-2), 2.85 (CH₂CO).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (furan C-H) .

  • MS (ESI): m/z 208.1 [M+H]⁺.

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